Amprotropine phosphate

Vue d'ensemble

Description

Le phosphate d’amprotropine est un composé chimique connu pour ses propriétés antispasmodiques. Il s’agit du sel de phosphate de l’ester de l’acide tropique 3-diéthylamine, 2,2-diméthylpropanol. Ce composé est principalement utilisé pour ses effets parasympathiques, qui incluent la relaxation du tonus de l’estomac et l’inhibition de l’activité péristaltique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du phosphate d’amprotropine implique l’estérification de l’acide tropique avec la 3-diéthylamine, le 2,2-diméthylpropanol. La réaction nécessite généralement un catalyseur acide et est effectuée sous reflux pour assurer une estérification complète. L’ester résultant est ensuite mis à réagir avec l’acide phosphorique pour former le sel de phosphate .

Méthodes de production industrielle

La production industrielle du phosphate d’amprotropine suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l’utilisation de réactifs de qualité industrielle et de conditions de réaction optimisées pour maximiser le rendement et la pureté. Le produit final est soumis à des mesures de contrôle qualité rigoureuses pour garantir qu’il répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Le phosphate d’amprotropine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène. Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène. Les agents réducteurs courants comprennent l’hydrure de lithium-aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium-aluminium dans l’éther anhydre.

Substitution : Halogènes en présence d’un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du phosphate d’amprotropine peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut donner des alcools .

Applications de recherche scientifique

Le phosphate d’amprotropine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses effets sur les processus cellulaires et comme outil dans les dosages biochimiques.

Médecine : Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la fabrication chimique

Applications De Recherche Scientifique

Amprotropine phosphate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.

Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing

Mécanisme D'action

Le phosphate d’amprotropine exerce ses effets en agissant sur le système nerveux parasympathique. Il se lie aux récepteurs muscariniques de l’acétylcholine, inhibant leur activité et conduisant à la relaxation des muscles lisses. Ce mécanisme est similaire à celui de l’atropine, un autre agent antispasmodique bien connu .

Comparaison Avec Des Composés Similaires

Composés similaires

Atropine : Un autre agent antispasmodique ayant des effets parasympathiques similaires.

Scopolamine : Connu pour son utilisation dans le traitement du mal des transports et des nausées postopératoires.

Hyoscyamine : Utilisé pour traiter divers troubles gastro-intestinaux

Unicité

Le phosphate d’amprotropine est unique dans sa structure chimique spécifique, ce qui lui permet d’avoir un profil distinct d’effets pharmacologiques. Sa forme de sel de phosphate améliore sa solubilité et sa stabilité, ce qui en fait un choix de prédilection dans certaines formulations pharmaceutiques .

Activité Biologique

Amprotropine phosphate, commonly known as syntropan, is a synthetic anticholinergic agent primarily used in the treatment of gastrointestinal disorders. Its biological activity is characterized by its role as a muscarinic antagonist, which inhibits the action of acetylcholine on muscarinic receptors. This article explores the compound's biological activity, including its mechanism of action, applications in research and medicine, and relevant case studies.

This compound exerts its pharmacological effects by competitively inhibiting muscarinic receptors in the parasympathetic nervous system. This inhibition leads to:

- Relaxation of Smooth Muscles : By blocking acetylcholine, amprotropine decreases peristaltic activity in the gastrointestinal tract, alleviating spasms and discomfort associated with conditions like irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.

- Reduction of Secretions : The compound also reduces secretions from glands innervated by the parasympathetic nervous system, which can be beneficial in conditions where excessive secretions are problematic.

1. Gastrointestinal Motility Studies

This compound is frequently used in research focused on gastrointestinal motility. Studies have shown that it effectively reduces motility and can serve as a model compound for evaluating other antispasmodic agents.

2. Therapeutic Uses

The compound has been investigated for its potential therapeutic applications in treating various gastrointestinal disorders, including:

- Irritable Bowel Syndrome (IBS) : Clinical trials have demonstrated its efficacy in reducing symptoms associated with IBS.

- Peptic Ulcer Disease : Its ability to decrease gastric secretions makes it a candidate for managing peptic ulcers.

Case Studies

Several case studies highlight the clinical relevance of this compound:

Case Study 1: Treatment of IBS

A clinical trial involving patients diagnosed with IBS evaluated the effectiveness of this compound compared to placebo. The results indicated a significant reduction in abdominal pain and improved bowel function among those receiving amprotropine.

Case Study 2: Management of Gastrointestinal Spasms

In another study, patients experiencing acute gastrointestinal spasms were administered this compound. The findings revealed rapid relief from symptoms, supporting its use as an emergency treatment option for acute abdominal pain.

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Pharmacokinetics : Studies indicate that amprotropine is rapidly absorbed and reaches peak plasma concentrations within 1-2 hours post-administration. The half-life ranges from 3 to 5 hours, allowing for flexible dosing schedules .

- Safety Profile : Adverse effects are generally mild and may include dry mouth, blurred vision, and constipation. Serious side effects are rare but can occur with overdose or hypersensitivity reactions .

Comparative Analysis of Anticholinergic Agents

| Compound | Mechanism of Action | Primary Use | Side Effects |

|---|---|---|---|

| This compound | Muscarinic antagonist | IBS, gastrointestinal spasms | Dry mouth, constipation |

| Hyoscine Methobromide | Muscarinic antagonist | Motion sickness | Drowsiness, dry mouth |

| Atropine | Muscarinic antagonist | Bradycardia, organophosphate poisoning | Dry mouth, tachycardia |

Propriétés

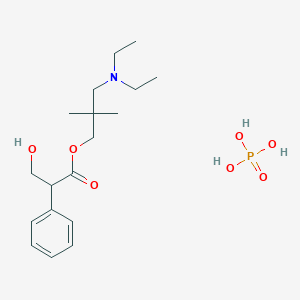

IUPAC Name |

[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.H3O4P/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15;1-5(2,3)4/h7-11,16,20H,5-6,12-14H2,1-4H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHASIXBUOZWGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-32-3 (Parent) | |

| Record name | Amprotropine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50928381 | |

| Record name | Phosphoric acid--3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-53-2 | |

| Record name | Benzeneacetic acid, α-(hydroxymethyl)-, 3-(diethylamino)-2,2-dimethylpropyl ester, phosphate (1:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amprotropine phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPROTROPINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6831EK981Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.